(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid
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Overview
Description
(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, hydroxy, and methoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-hydroxy-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Corresponding phenols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for (2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product . The fluoro, hydroxy, and methoxy substituents can influence the electronic properties and reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the fluoro and hydroxy groups.
(3-Fluoro-4-methoxyphenyl)boronic acid: Similar but lacks the hydroxy group.
(2-Fluoro-3-methoxyphenyl)boronic acid: Similar but lacks the hydroxy group.
Uniqueness
(2-Fluoro-3-hydroxy-4-methoxyphenyl)boronic acid is unique due to the presence of all three substituents (fluoro, hydroxy, and methoxy) on the phenyl ring. This combination of functional groups provides distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(2-fluoro-3-hydroxy-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNBWAMHRGMYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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